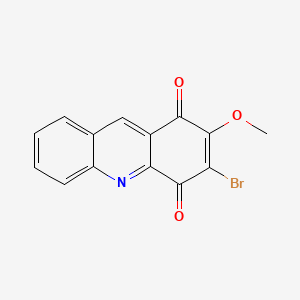
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane is a synthetic organic compound characterized by its unique structure, which includes a bromomethyl group attached to a pentaoxacyclopentadecane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane typically involves the bromomethylation of a precursor compound. One common method includes the reaction of a suitable alcohol with hydrobromic acid and formaldehyde under acidic conditions. This reaction results in the formation of the bromomethyl group on the pentaoxacyclopentadecane ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography can enhance the efficiency of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove the bromine atom and replace it with hydrogen or other groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and various amines.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amine derivative, while oxidation can produce a variety of oxygenated compounds .
Wissenschaftliche Forschungsanwendungen
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing the compound to participate in various substitution and addition reactions. These reactions can modify the structure and function of target molecules, making the compound useful in synthetic and analytical applications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Uniqueness
2-(Bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane is unique due to its pentaoxacyclopentadecane ring structure, which imparts specific chemical properties and reactivity. This distinguishes it from other bromomethyl compounds, which may have different ring systems or functional groups .
Eigenschaften
CAS-Nummer |
78827-95-9 |
|---|---|
Molekularformel |
C12H23BrO5 |
Molekulargewicht |
327.21 g/mol |
IUPAC-Name |
2-(bromomethyl)-2-methyl-1,4,7,10,13-pentaoxacyclopentadecane |
InChI |
InChI=1S/C12H23BrO5/c1-12(10-13)11-17-7-6-15-3-2-14-4-5-16-8-9-18-12/h2-11H2,1H3 |
InChI-Schlüssel |
MOOVTLCBICZECQ-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(COCCOCCOCCOCCO1)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


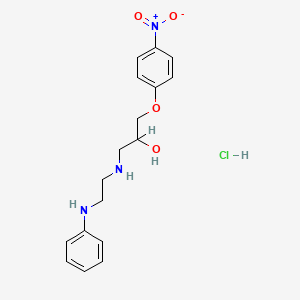
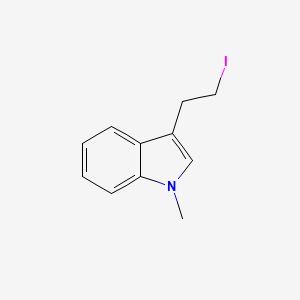
![1-Amino-3-[butyl(phenyl)amino]propan-2-OL](/img/structure/B14431436.png)
![(Bicyclo[3.1.0]hexane-6,6-diyl)bis(trimethylsilane)](/img/structure/B14431444.png)
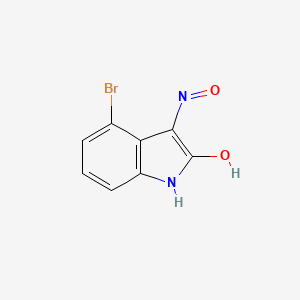
![Ethyl 4-[4-(2,4-dichlorophenoxy)phenoxy]-3-oxopentanoate](/img/structure/B14431456.png)
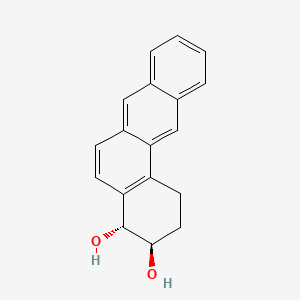
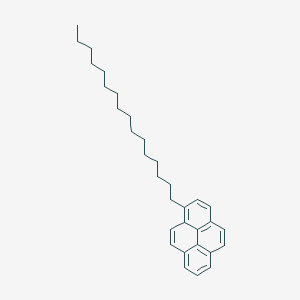
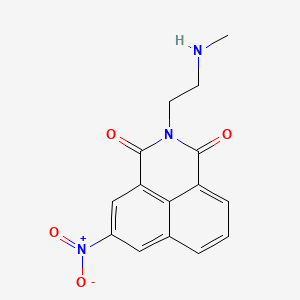

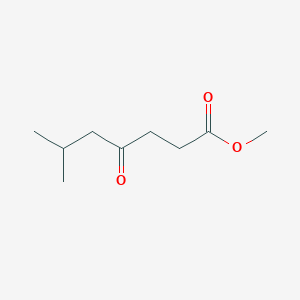
silane](/img/structure/B14431490.png)

